molecular formula C10H14N2O3 B8635003 5-butyl-6-methyl-3-nitro-1H-pyridin-2-one

5-butyl-6-methyl-3-nitro-1H-pyridin-2-one

Cat. No.: B8635003
M. Wt: 210.23 g/mol
InChI Key: FNXKVEYXTRRPHO-UHFFFAOYSA-N
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Description

5-butyl-6-methyl-3-nitro-1H-pyridin-2-one is a synthetic organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by its nitro, butyl, and methyl substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-6-methyl-3-nitro-1H-pyridin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group (-NO2) to the pyridine ring using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

    Alkylation: Introduction of the butyl group (-C4H9) and methyl group (-CH3) through Friedel-Crafts alkylation using appropriate alkyl halides and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-butyl-6-methyl-3-nitro-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

    Catalysts: Aluminum chloride (AlCl3), sulfuric acid (H2SO4).

Major Products

    Reduction: 3-amino-5-butyl-6-methylpyridin-2(1H)-one.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-butyl-6-methyl-3-nitro-1H-pyridin-2-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development and pharmacological research.

    Industry: Use as a precursor in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-butyl-6-methyl-3-nitro-1H-pyridin-2-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The nitro group could play a role in redox reactions, while the butyl and methyl groups might affect the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-5-butylpyridin-2(1H)-one: Lacks the methyl group, which might affect its reactivity and biological activity.

    3-nitro-6-methylpyridin-2(1H)-one: Lacks the butyl group, potentially altering its hydrophobicity and interaction with biological targets.

    5-butyl-6-methylpyridin-2(1H)-one: Lacks the nitro group, which could significantly change its chemical properties and reactivity.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-butyl-6-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C10H14N2O3/c1-3-4-5-8-6-9(12(14)15)10(13)11-7(8)2/h6H,3-5H2,1-2H3,(H,11,13)

InChI Key

FNXKVEYXTRRPHO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC(=O)C(=C1)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-butyl-6-methylpyridin-2(1H)-one (562 mg, 3.40 mmol) in concentrated sulfuric acid (4.3 mL) was cooled in an ice bath and 70% nitric acid (0.4 mL) was added dropwise. After one hour, the reaction mixture was poured into ice/water and the yellow product extracted into methylene chloride. This solution was dried, filtered and evaporated. The residue (468 mg) was chromatographed on silica gel eluting with 1-2% methanol/chloroform to yield 293 mg (41%) of pure product.
Quantity
562 mg
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
41%

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